molecular formula C10H8N2O3 B1209715 2-Methyl-4-nitroquinoline 1-oxide CAS No. 4831-62-3

2-Methyl-4-nitroquinoline 1-oxide

Cat. No.: B1209715
CAS No.: 4831-62-3
M. Wt: 204.18 g/mol
InChI Key: YRPLTHBJMGSMKH-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its mutagenic and carcinogenic properties, making it a valuable tool in the study of DNA damage and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 2-methylquinoline. The process begins with the preparation of 2-methylquinoline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

2-Methyl-4-nitroquinoline 1-oxide is extensively used in scientific research due to its ability to induce DNA damage. Some key applications include:

    Chemistry: Used as a model compound to study the mechanisms of nitration and oxidation reactions.

    Biology: Employed in the study of DNA repair mechanisms and mutagenesis.

    Medicine: Utilized in cancer research to understand the carcinogenic processes and to develop potential therapeutic interventions.

    Industry: Applied in the synthesis of various quinoline derivatives with potential pharmaceutical applications.

Mechanism of Action

The primary mechanism by which 2-Methyl-4-nitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that covalently bind to DNA, leading to the formation of bulky adducts. These adducts interfere with DNA replication and transcription, resulting in mutations and potentially carcinogenesis. The compound also generates reactive oxygen species, contributing to oxidative DNA damage.

Comparison with Similar Compounds

    4-Nitroquinoline 1-oxide: Another quinoline derivative with similar mutagenic and carcinogenic properties.

    2-Nitrofluorene: A nitroaromatic compound used in mutagenesis studies.

    Methyl methanesulfonate: A chemical mutagen that induces DNA damage through alkylation.

Uniqueness: 2-Methyl-4-nitroquinoline 1-oxide is unique due to its specific structure, which allows for selective nitration and subsequent reactions. Its ability to form stable DNA adducts and generate reactive oxygen species makes it a valuable tool in studying DNA damage and repair mechanisms, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-10(12(14)15)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLTHBJMGSMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197488
Record name 2-Methyl-4-nitroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4831-62-3
Record name 2-Methyl-4-nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4831-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroquinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitroquinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-nitroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitroquinaldine 1-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8LXX7Q5PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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